pKa Comparison: 4-Difluoromethoxy vs. 4-Methoxy vs. 4-Trifluoromethoxy Cyclohexanamines
The predicted pKa of cis-4-(difluoromethoxy)cyclohexanamine is 10.28 ± 0.70 . For comparison, the pKa of cyclohexylamine (unsubstituted) is approximately 10.6 [1]. The presence of the difluoromethoxy group is expected to reduce amine basicity relative to the unsubstituted parent due to the electron-withdrawing inductive effect of the fluorine atoms. This is a class-level inference based on the known impact of fluoroalkyl substituents on saturated heterocyclic amines, where amine basicity changes in a monotonic fashion depending on the fluorination pattern [2]. The reduced basicity of the difluoromethoxy-substituted amine, relative to methoxy analogs, may confer advantages in modulating hERG liability and improving membrane permeability in drug discovery contexts [3].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.28 ± 0.70 (predicted, cis isomer) |
| Comparator Or Baseline | Cyclohexylamine pKa ≈ 10.6; fluoroalkyl-substituted amines show reduced basicity proportional to fluorination extent |
| Quantified Difference | ΔpKa ≈ -0.3 (predicted reduction vs. unsubstituted parent) |
| Conditions | Predicted using ACD/Labs or similar in silico tools; experimental pKa values for this specific compound are not publicly available |
Why This Matters
Amine basicity directly influences salt formation, solubility, and off-target pharmacology (e.g., hERG channel blockade), making pKa a critical selection criterion for medicinal chemistry programs.
- [1] PubChem. Cyclohexylamine. CAS 108-91-8. pKa: 10.6. View Source
- [2] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ChemMedChem. Amine basicity was observed to change in a monotonic fashion depending on the fluorination pattern. View Source
- [3] Medicinal chemistry of hERG optimizations: Highlights and hang-ups. Reducing amine basicity (pKa) is a known strategy to mitigate hERG liability. View Source
